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Compound of Interest

Compound Name: Tetrahydrothiophen-3-one

Cat. No.: B087284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetrahydrothiophen-3-one (THT-3-one), a heterocyclic ketone, is a significant flavoring agent

utilized in the food industry to impart savory and complex flavor profiles.[1][2][3][4] Its

characteristic aroma is described as alliaceous, cooked meaty, with nuances of green

vegetables, butter, coffee, and onion.[1][5][6] This compound is naturally found in a variety of

cooked foods, including beef, coffee, and roasted nuts, where it is formed through the Maillard

reaction.[1][2][3][4][7] In the flavor industry, it is used to enhance and create meaty, savory, and

roasted notes in a wide range of products.[2][3][6]

Chemical Structure:

Caption: Chemical structure of Tetrahydrothiophen-3-one.

Regulatory Status and Safety
Tetrahydrothiophen-3-one is listed by the Flavor and Extract Manufacturers Association

(FEMA) and is generally recognized as safe (GRAS) for its intended use as a flavoring agent.

[5][8][9][10] It has also been evaluated by the Joint FAO/WHO Expert Committee on Food

Additives (JECFA).[8][11]
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Regulatory Information Details

FEMA Number 3266[4][5][8]

JECFA Number 498[4][8]

CAS Number 1003-04-9[4][8]

GRAS Status Generally Recognized as Safe by FEMA[9][10]

Physicochemical Properties
A summary of the key physicochemical properties of Tetrahydrothiophen-3-one is presented

below. This data is essential for understanding its behavior in food matrices and during

processing.

Property Value Reference

Molecular Formula C4H6OS [8]

Molecular Weight 102.15 g/mol [8]

Appearance Colorless to pale yellow liquid [4][5]

Odor
Alliaceous, cooked meaty,

green vegetable, buttery
[1][4][5][6]

Boiling Point 175.2 °C at 760 mmHg [1]

Flash Point 77.2 °C [1]

Density 1.206 g/cm³ [1]

Solubility Soluble in DMSO [12]

Storage Store in a cool, dry, dark place [4]

Applications and Recommended Usage Levels
Tetrahydrothiophen-3-one is a versatile flavoring agent used to impart or enhance savory,

meaty, and roasted notes in a variety of food products. Its complex flavor profile makes it

suitable for a wide range of applications.
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Food Category Typical Use Level (ppm) Flavor Contribution

Meat Products 0.01 - 1.0
Enhances roasted and savory

meat notes.[2][3][6]

Soups and Broths 0.05 - 0.5
Adds depth and a cooked,

savory character.

Savory Snacks 0.02 - 0.2
Provides a meaty and roasted

background note.

Sauces and Gravies 0.05 - 0.8
Contributes to a rich, cooked

meat flavor.

Coffee and Chocolate 0.01 - 0.5
Adds roasted and nutty notes.

[6]

Baked Goods 0.01 - 0.2
Imparts a toasted and savory

character.

Dairy Products 0.01 - 0.1
Can provide a buttery and

savory nuance.

Beverages (non-alcoholic) up to 1.0
Can be used to create unique

savory beverage profiles.[5]

Note: These are typical ranges and the optimal concentration should be determined through

sensory evaluation for each specific application.

Experimental Protocols
Synthesis of Tetrahydrothiophen-3-one
The following is a representative synthesis protocol based on publicly available patent

information.[3] This method involves a four-step process starting from chloroacetyl chloride.
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Step 1: Ethylene Addition
(Chloroacetyl Chloride + Ethylene)

Step 2: Carbonyl Protection
(1,4-Dichlorobutanone + Ethylene Glycol)

Yields 1,4-Dichlorobutanone Step 3: Cyclization
(Protected Dichlorobutanone + Sodium Sulfide)

Yields Protected Intermediate Step 4: Deprotection
(Protected Tetrahydrothiophen-3-one + Acid)

Yields Protected Product Tetrahydrothiophen-3-oneFinal Product

Sample Preparation

GC-MS Analysis

Quantification

Homogenize Food Sample

Solvent Extraction
(e.g., Dichloromethane)

Concentration of Extract

Inject Sample onto GC Column

Separation based on Volatility

Mass Spectrometry Detection

Calculate Concentration in Sample

Compare Peak Areas

Generate Calibration Curve
(Standard Solutions)
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Prepare Control and Test Samples

Present Three Coded Samples to Panelists
(Two are identical, one is different)

Panelists Identify the Odd Sample

Collect and Analyze Data

Determine Statistical Significance

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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